

Frakefamide TFA: A Peripherally Restricted Mu-Opioid Agonist for Pain Management

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An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

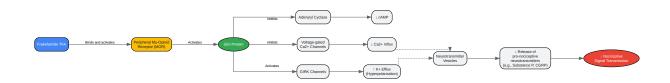
Frakefamide TFA is a potent, peripherally active μ -selective opioid receptor agonist that has been investigated for its analgesic properties.[1][2] A key characteristic of Frakefamide is its inability to cross the blood-brain barrier, which theoretically limits the centrally mediated side effects commonly associated with traditional opioids, such as respiratory depression, sedation, and euphoria.[1] This technical guide provides a comprehensive overview of the available data on **Frakefamide TFA**, focusing on its effects on the peripheral nervous system, and is intended for researchers, scientists, and drug development professionals.

Mechanism of Action

Frakefamide TFA exerts its effects by selectively binding to and activating μ -opioid receptors located on the peripheral terminals of sensory neurons.[1][2] Activation of these receptors leads to a cascade of intracellular events that ultimately inhibit the transmission of pain signals.

Signaling Pathway of Peripheral Mu-Opioid Receptor Activation





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Caption: Signaling pathway of **Frakefamide TFA** at peripheral nerve terminals.

Quantitative Data

Currently, publicly available quantitative data on the binding affinity (Ki) and in vivo analgesic efficacy (ED50) of **Frakefamide TFA** are limited. One commercial source indicates that Frakefamide (LEF576) produces a dose-dependent increase in morphine-appropriate responding in a drug discrimination study in animals.[1] At a dose of 10 µmol/kg with a 2-minute infusion, it reached 50% morphine-appropriate responding.[1] However, with a 15-minute infusion, a maximum of only 25% was achieved at 17.5 µmol/kg.[1]

Clinical Study on Ventilatory Effects

A double-blind, randomized, four-way crossover study was conducted in 12 healthy male subjects to investigate the effects of Frakefamide on resting ventilation compared to morphine and placebo.[2]



Treatment Group	Dose	Mean Respiratory Rate (breaths/min)	Mean Minute Volume (L/min)
Frakefamide (FF)	1.22 mg/kg (6-hour infusion)	No significant difference from placebo	No significant difference from placebo
Morphine (M-small)	0.11 mg/kg (6-hour infusion)	Significantly slower than FF and placebo (P < 0.05)	Not significantly different from FF and placebo
Morphine (M-large)	0.43 mg/kg (6-hour infusion)	Significantly slower than FF and placebo (P < 0.001)	Significantly less than FF and placebo (P < 0.01)
Placebo	Sodium chloride 9 mg/mL	-	-
Table adapted from Modalen AO, et al. Anesth Analg. 2005.			

These results demonstrate that Frakefamide, at the dose tested, did not cause the central respiratory depression observed with morphine, supporting its peripherally restricted mechanism of action.[2]

Experimental Protocols Human Ventilatory Study Protocol

Objective: To investigate the effects of Frakefamide on resting ventilation compared to two doses of morphine and placebo in healthy male subjects.[2]

Study Design: A double-blind, randomized, double-dummy, four-way crossover study.[2]

Participants: 12 healthy male subjects.[2]

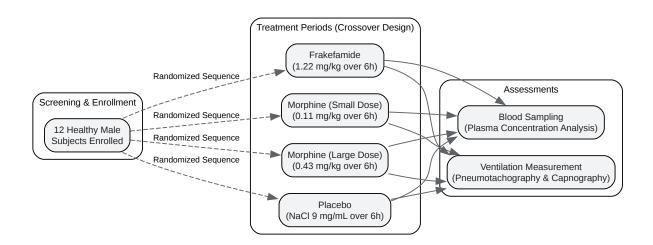
Interventions:



- Frakefamide: 1.22 mg/kg infused over 6 hours.[2]
- Morphine (small dose): 0.11 mg/kg infused over 6 hours.[2]
- Morphine (large dose): 0.43 mg/kg infused over 6 hours.[2]
- Placebo: Sodium chloride 9 mg/mL infused over 6 hours.[2]

Measurements:

- Ventilation was measured by pneumotachography and inline capnography.
- Blood samples were collected to analyze plasma concentrations of Frakefamide, morphine, and its metabolites.[2]



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Caption: Experimental workflow for the human ventilatory study.

Safety and Tolerability

In the human ventilatory study, a notable adverse event was reported. Within 15 minutes of Frakefamide administration, all 12 subjects experienced transient myalgia (muscle pain), which



resolved within 30 minutes.[2] The underlying mechanism for this myalgia has not been elucidated in the available literature.

Pharmacokinetics and Metabolism

Detailed information regarding the absorption, distribution, metabolism, and excretion (ADME) of **Frakefamide TFA** is not readily available in the public domain. Its inability to cross the bloodbrain barrier is a key pharmacokinetic property.[1]

Discussion and Future Directions

Frakefamide TFA represents a promising approach to pain management by targeting peripheral μ -opioid receptors, thereby avoiding the significant adverse effects associated with central opioid activity. The available clinical data in humans supports its lack of respiratory depressant effects.[2] However, a comprehensive understanding of its pharmacological profile is hampered by the limited availability of key data.

Future research should focus on:

- Determining the binding affinity (Ki) of Frakefamide for the μ-opioid receptor and its selectivity over other opioid receptors.
- Conducting robust preclinical studies to establish the analgesic efficacy (ED50) of Frakefamide in various animal models of pain (e.g., inflammatory, neuropathic).
- Elucidating the pharmacokinetic profile (ADME) of Frakefamide to understand its absorption, distribution, metabolic fate, and excretion pathways.
- Investigating the mechanism underlying the transient myalgia observed in human subjects to mitigate this potential side effect.

A more complete dataset in these areas is crucial for the further development and potential clinical application of **Frakefamide TFA** as a safe and effective non-central nervous systemacting analgesic.



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